molecular formula C12H12O2S B1523117 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid CAS No. 1094456-73-1

3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid

Cat. No. B1523117
CAS RN: 1094456-73-1
M. Wt: 220.29 g/mol
InChI Key: CLGVPJKKIFLXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid (TBCA) is a benzothiophene-2-carboxylic acid derivative with the chemical formula C12H12O2S . It is used as a high-quality reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of TBCA consists of a benzothiophene ring substituted with three methyl groups and a carboxylic acid group . The molecular weight is 220.29 g/mol .

Scientific Research Applications

Synthesis of Benzothiophenes

“3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid” could potentially be used in the synthesis of benzothiophenes. Benzothiophenes are a promising class of organosulfur compounds that have served in a broad range of research fields including pharmaceutical sciences and materials chemistry . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Therapeutic Applications

Thiophene and its substituted derivatives, which would include “3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid”, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Reductions of Aldehydes and Ketones

“3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid” could potentially be used in the reductions of aldehydes and ketones to alcohols and alcohol derivatives .

O-Alkylation

“3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid” could potentially be used in the O-alkylation of 4-hydroxybenzaldehyde .

Future Directions

TBCA, like other thiophene derivatives, can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes . Future directions may include further exploration of its potential applications in these areas.

properties

IUPAC Name

3,5,6-trimethyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGVPJKKIFLXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid
Reactant of Route 3
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid
Reactant of Route 4
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid
Reactant of Route 6
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.